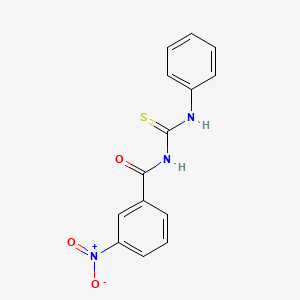

3-nitro-N-(phenylcarbamothioyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59849-17-1 |

|---|---|

Molecular Formula |

C14H11N3O3S |

Molecular Weight |

301.32 g/mol |

IUPAC Name |

3-nitro-N-(phenylcarbamothioyl)benzamide |

InChI |

InChI=1S/C14H11N3O3S/c18-13(10-5-4-8-12(9-10)17(19)20)16-14(21)15-11-6-2-1-3-7-11/h1-9H,(H2,15,16,18,21) |

InChI Key |

VODZHYNDOQGWQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(Phenylcarbamothioyl)benzamide Derivatives

The synthesis of the broader class of N-(phenylcarbamothioyl)benzamide derivatives relies on robust and versatile chemical strategies. These routes are designed to be adaptable to various substituted precursors, allowing for the creation of a diverse library of compounds.

The most common conventional method for synthesizing N-(phenylcarbamothioyl)benzamide derivatives is a two-step, one-pot reaction. This approach begins with the formation of an aroyl isothiocyanate intermediate. ijsrst.comscispace.com

The process is initiated by reacting a substituted benzoyl chloride with a thiocyanate (B1210189) salt, typically potassium or ammonium (B1175870) thiocyanate, in an acetone (B3395972) solution. conicet.gov.arhumanjournals.com The mixture is refluxed for approximately 30 minutes to facilitate the formation of the aroyl isothiocyanate. ijsrst.comscispace.com Following this, a solution of a substituted aniline (B41778) in acetone is added to the cooled reaction mixture. The entire mixture is then refluxed for several hours (typically 2-3 hours). ijsrst.comscispace.comchemicaljournals.com The reaction is monitored using thin-layer chromatography (TLC). Upon completion, the mixture is poured into cold water, causing the N-(phenylcarbamothioyl)benzamide derivative to precipitate. The solid product is then collected and purified, usually by recrystallization from a solvent such as aqueous ethanol. ijsrst.comscispace.comchemicaljournals.com

This method is widely employed due to its reliability and the ready availability of the starting materials. researchgate.net The key transformation involves the in-situ generation of the isothiocyanate, which then readily reacts with the amine. nih.gov

To improve upon conventional methods, microwave-assisted organic synthesis (MAOS) has been adopted for the production of N-(phenylcarbamothioyl)benzamide derivatives. chemicaljournals.com This technique offers significant advantages, including dramatically reduced reaction times, increased yields, and alignment with the principles of green chemistry. chemicaljournals.comresearchgate.net

In a typical microwave-assisted protocol, the initial reaction between the aroyl chloride and potassium thiocyanate in acetone is heated in a microwave reactor for a much shorter period, often 5-10 minutes at a specific power, for instance, 340 watts. chemicaljournals.com After this rapid first step, the substituted aniline is added, and the mixture is subjected to microwave irradiation again for another 20-25 minutes. chemicaljournals.com

The primary benefit of microwave heating is the direct and efficient transfer of energy to the reacting molecules, leading to a significant acceleration of the reaction rate. chemicaljournals.com Comparative studies have demonstrated that microwave-assisted synthesis consistently produces higher percentage yields in a fraction of the time required for conventional refluxing. chemicaljournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Heating Time (Step 1) | ~30 minutes | 5-10 minutes |

| Heating Time (Step 2) | 2-3 hours | 20-25 minutes |

| Energy Source | Oil bath / Heating mantle | Microwave irradiation (e.g., 340W) |

| Yield | Generally lower | Generally higher |

| Overall Efficiency | Slower, less energy-efficient | Faster, more energy-efficient |

The formation of the N-(phenylcarbamothioyl)benzamide core structure is governed by the principles of nucleophilic reactions. The key step in the synthesis is the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.govrsc.org

After the initial reaction between the aroyl chloride and the thiocyanate salt, an aroyl isothiocyanate intermediate is formed. This intermediate is highly reactive towards nucleophiles. The nitrogen atom of the aniline (or substituted aniline) acts as a nucleophile, attacking the central carbon of the isothiocyanate. rsc.org This attack, followed by proton transfer, results in the formation of the stable acylthiourea linkage. nih.gov

Targeted Synthesis of 3-nitro-N-(phenylcarbamothioyl)benzamide

The specific synthesis of this compound follows the general routes established for its derivatives, but with a focus on the preparation of its unique precursors and the optimization of the reaction to accommodate the nitro functional group.

The primary precursor required for the synthesis is 3-nitrobenzoyl chloride. This intermediate is typically prepared from 3-nitrobenzoic acid. A common and effective method for this conversion is the reaction of 3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org

In a standard laboratory procedure, 3-nitrobenzoic acid is refluxed with an excess of thionyl chloride for several hours (e.g., 6 hours). The thionyl chloride serves as both the reagent and the solvent. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, yielding 3-nitrobenzoyl chloride as a solid product. The purity of this acyl chloride is critical for the success of the subsequent step.

Table 2: Properties of 3-nitrobenzoyl chloride

| Property | Value |

|---|---|

| CAS Number | 121-90-4 |

| Molecular Formula | O₂NC₆H₄COCl |

| Molecular Weight | 185.56 g/mol |

| Appearance | Yellow solid |

| Melting Point | 31-34 °C |

| Boiling Point | 275-278 °C |

To synthesize this compound, the prepared 3-nitrobenzoyl chloride is reacted with potassium thiocyanate and then with aniline, following either the conventional or microwave-assisted protocol.

Using the conventional method, a solution of 3-nitrobenzoyl chloride in acetone is added to a suspension of potassium thiocyanate and refluxed. After cooling, aniline is added, and the mixture is refluxed again for 2-3 hours. ijsrst.comchemicaljournals.com

For yield optimization, the microwave-assisted approach is preferable. The use of microwave irradiation significantly shortens the reaction time and typically leads to a higher yield of the final product. chemicaljournals.com Further optimization can be achieved by ensuring the high purity of the 3-nitrobenzoyl chloride precursor and maintaining anhydrous (dry) conditions throughout the reaction, as the isothiocyanate intermediate is sensitive to moisture. The use of phase-transfer catalysts has also been noted to improve the yield in the formation of acyl isothiocyanates. nih.gov

Green Chemistry Considerations in Synthesis

The synthesis of N-(phenylcarbamothioyl)benzamide derivatives, including the 3-nitro substituted variant, has been approached through environmentally conscious methods. Green chemistry principles have been applied to reduce waste, avoid hazardous solvents, and improve energy efficiency. beilstein-journals.orgbepls.com One notable method is the use of microwave irradiation, which can significantly shorten reaction times and increase yields compared to conventional heating methods. researchgate.net For instance, the synthesis of certain N-(phenylcarbamothioyl)benzamide derivatives has been successfully achieved using microwave-assisted reactions, highlighting a move towards more sustainable practices. scispace.comijsrst.com

Mechanochemical synthesis, which involves grinding solid reactants together, represents another important green strategy. beilstein-journals.org This solvent-free approach can lead to high yields and minimizes the use of volatile organic solvents. beilstein-journals.org The synthesis of thioureas via mechanochemical ball milling of an amine with carbon disulfide is one such example that avoids traditional solvents. beilstein-journals.org Furthermore, the use of reusable catalysts, such as silica-supported tungstosilisic acid, in one-pot multi-component reactions also aligns with green chemistry principles by simplifying procedures and reducing waste streams. bepls.com

Mechanistic Investigations of Reaction Pathways

Proposed Reaction Mechanisms for Thiourea (B124793) Formation from Benzoyl Chlorides

The synthesis of this compound typically proceeds through a well-established two-step, one-pot process. The reaction is initiated by the conversion of a substituted benzoyl chloride, in this case, 3-nitrobenzoyl chloride, into a benzoyl isothiocyanate intermediate. scispace.comijsrst.com This is achieved by reacting the benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in a suitable solvent like acetone or acetonitrile. google.comuzh.chuokerbala.edu.iq

The resulting benzoyl isothiocyanate is a reactive intermediate that is not typically isolated. google.com In the second step, an aromatic amine—aniline for the parent compound—is added to the reaction mixture. scispace.comnih.gov The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isothiocyanate group. This addition reaction leads to the formation of the final N-benzoylthiourea product. google.comresearchgate.net

General Reaction Scheme:

Step 1: Formation of Benzoyl Isothiocyanate R-COCl + SCN⁻ → [R-CO-NCS] + Cl⁻

Step 2: Formation of N-Benzoylthiourea [R-CO-NCS] + R'-NH₂ → R-CO-NH-CS-NH-R'

Transition State Analysis in N-(Carbomylcarbamothioyl)benzamide Synthesis

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanism for the formation of related N-(carbomylcarbamothioyl)benzamide compounds. nih.govresearchgate.net These theoretical investigations are valuable for understanding the analogous formation of this compound.

The reaction is proposed to occur via two primary transition states (Ts1 and Ts2). nih.govresearchgate.net

Ts1 (Rate-Determining Step): The first transition state, Ts1, is the rate-determining step of the reaction. It is a highly unstable species that requires a specific orientation of the reactants to proceed. nih.govresearchgate.net

Ts2 (Product Formation): Following the formation of an intermediate (P1), the reaction proceeds through a second, lower-energy transition state, Ts2, which leads directly to the final product (P2). researchgate.net

Calculations using the B3LYP/6-31g(d) functional and basis set have been successful in mapping the potential energy surface for this transformation. nih.govresearchgate.net Other functionals, such as B3PW91/6-31G(d) and M06/6-31G(d), were found to provide less consistent results for the reaction pathway. nih.govresearchgate.net

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Ts1 | First transition state; rate-determining step. | Data Not Available in Snippets |

| P1 | Intermediate species formed after Ts1. | -0.66 |

| Ts2 | Second transition state with lower energy. | 13.62 |

| P2 | Final reaction product. | 10.04 |

Data sourced from DFT computations on the formation of N-(carbomylcarbamothioyl) benzamide (B126), which serves as a model for the title compound's synthesis. researchgate.net

Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The electronic properties of substituents on both the benzoyl and phenyl rings play a crucial role in the reaction kinetics and biological activity of the resulting thiourea derivatives. The 3-nitro group on the benzamide ring of the title compound is a strong electron-withdrawing group (EWG).

Derivatization Strategies and Analogue Synthesis

Introduction of Diverse Substituents on Phenyl and Benzamide Rings

A primary strategy for developing novel compounds based on the N-(phenylcarbamothioyl)benzamide scaffold is the systematic introduction of various substituents onto both the phenyl and benzamide aromatic rings. scispace.comnih.gov This approach allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties.

Researchers have synthesized a wide array of analogues by reacting different substituted benzoyl chlorides with various substituted anilines. scispace.comnih.gov This modular synthesis provides access to a large library of compounds for structure-activity relationship (SAR) studies. For example, derivatives have been created with chloro, bromo, fluoro, and trifluoromethyl groups at different positions on the rings. scispace.comnih.govresearchgate.net

| Substituent on Benzamide Ring | Substituent on Phenyl Ring | Resulting Compound Name |

|---|---|---|

| 4-chloro | 3-nitro | 4-chloro-N-[(3-nitrophenyl) carbamothioyl] benzamide scispace.comijsrst.com |

| 2-chloro | 4-chloro | 2-chloro-N-[(4-chlorophenyl) carbamothioyl]benzamide scispace.com |

| 4-bromo | None | N-(phenylcarbamothioyl)-4-bromobenzamide researchgate.net |

| 4-fluoro | None | N-(phenylcarbamothioyl)-4-fluorobenzamide researchgate.net |

| 2-((4-ethylphenoxy)methyl) | 2-nitro | 2-((4-ethylphenoxy)methyl)-N-(2-nitrophenylcarbamothioyl) benzamide nih.gov |

| 2-((4-ethylphenoxy)methyl) | 2,4-dibromo | 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl) benzamide nih.gov |

The synthesis of these analogues has demonstrated that even subtle changes, such as the position of a fluorine atom or the presence of a trifluoromethyl group, can significantly impact the molecule's properties. nih.gov This highlights the importance of derivatization in exploring the chemical space around the core this compound structure.

Functionalization at Nitrogen and Sulfur Centers for Novel Structures

The N-acylthiourea scaffold, central to this compound, offers rich opportunities for functionalization, particularly at its nitrogen and sulfur atoms. These sites are crucial for creating new molecular architectures and for the synthesis of various heterocyclic compounds. nih.govsemanticscholar.org The presence of both hard (oxygen, nitrogen) and soft (sulfur) donor atoms makes these molecules versatile ligands in coordination chemistry. semanticscholar.org

Alkylation and Acylation: The nitrogen atoms within the thiourea moiety can undergo reactions such as alkylation and acylation to introduce new functional groups. These transformations can alter the molecule's steric and electronic properties, leading to novel derivatives.

Role as Ligands: Acylthiourea derivatives are effective ligands capable of coordinating with a variety of metal ions. semanticscholar.org The coordination can occur in several modes. They can act as bidentate ligands, coordinating through the carbonyl oxygen and the thiocarbonyl sulfur, or as monodentate ligands, typically through the sulfur atom. nih.gov This chelating ability has led to the synthesis of numerous metal complexes with elements like palladium, copper, nickel, and ruthenium. nih.govsemanticscholar.org

Heterocyclization Reactions: The N-acylthiourea framework is a key building block for synthesizing a wide array of heterocyclic compounds. nih.govsemanticscholar.org The nitrogen and sulfur atoms can participate in intramolecular cyclization reactions to form rings. For instance, these derivatives are precursors for synthesizing five-membered heterocycles like 2-aminothiazoles. nih.gov The specific reaction pathways and resulting heterocyclic systems depend on the reagents and conditions employed.

A general approach to synthesizing N-acylthiourea derivatives involves the reaction of an aroyl chloride with a thiocyanate salt, followed by the addition of an amine. scispace.comnih.govmdpi.com This process is illustrated in the table below.

| Step | Reactants | Intermediate/Product | Description |

| 1 | 3-Nitrobenzoyl chloride, Potassium thiocyanate (KSCN) | 3-Nitrobenzoyl isothiocyanate | The aroyl chloride reacts with KSCN in a solvent like acetone to form the highly reactive isothiocyanate intermediate in situ. nih.gov |

| 2 | 3-Nitrobenzoyl isothiocyanate, Aniline | This compound | A primary aromatic amine (aniline) is added to the reaction mixture, which then undergoes a nucleophilic addition to the isothiocyanate to yield the final N-acylthiourea product. scispace.commdpi.com |

This synthetic flexibility allows for the introduction of various substituents on both the benzoyl and phenyl rings, enabling the creation of a library of analogues for structure-reactivity studies.

Structure-Reactivity Relationships in Analogues

Influence of Substituents on Aromatic Rings: The electronic properties of substituents on both the N-phenyl and benzoyl rings play a critical role.

Electron-withdrawing groups (EWGs): The nitro group (-NO₂) at the 3-position of the benzoyl ring in the parent compound is a strong EWG. This group significantly influences the electronic distribution across the molecule, affecting the acidity of the N-H protons and the nucleophilicity of the sulfur atom.

Electron-donating groups (EDGs): Conversely, the introduction of EDGs on the aromatic rings can increase electron density at the reactive centers, altering the molecule's coordination properties and reaction kinetics.

The relationship between substituent type and its effect on the molecule's properties is summarized below.

| Substituent Position | Substituent Type | Potential Effect on Reactivity |

| Benzoyl Ring | Electron-Withdrawing (e.g., -NO₂, -Cl) | Increases acidity of N-H protons; may influence coordination behavior. |

| Benzoyl Ring | Electron-Donating (e.g., -OCH₃, -CH₃) | Decreases acidity of N-H protons; may enhance nucleophilicity of S atom. |

| N-Phenyl Ring | Electron-Withdrawing (e.g., -F, -CF₃) | Modulates the electronic environment of the thiourea moiety, affecting binding affinities and reaction rates. nih.govnih.gov |

| N-Phenyl Ring | Electron-Donating (e.g., -CH₃, -OCH₃) | Can alter the molecule's hydrophobicity and steric profile, impacting interactions with other molecules. |

Impact on Molecular Stability and Conformation: The stability of N-acylthiourea derivatives is an important factor in their reactivity. Theoretical studies on related compounds have shown that a large energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is indicative of high chemical stability. researchgate.net Substitutions can affect this energy gap. Furthermore, the presence of certain functional groups can lead to intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen, which influences the molecule's conformation and crystal packing. nih.gov These conformational features are crucial in determining how the molecule interacts with other reactants or biological targets.

Advanced Structural Elucidation and Spectroscopic Characterization

Solid-State Structural Analysis via X-ray Crystallography

Detailed crystallographic studies are essential for understanding the precise spatial arrangement of atoms and the nature of intermolecular forces that govern the crystal packing. However, comprehensive X-ray diffraction data, including the crystal system, space group, and detailed intermolecular interaction analysis for the specific compound 3-nitro-N-(phenylcarbamothioyl)benzamide, is not available in the public domain based on current scientific literature. Studies on closely related benzamide (B126) and thiourea (B124793) derivatives reveal common motifs, but direct data for the title compound remains unpublished. For instance, related N-phenylcarbamothioyl benzamides often crystallize in monoclinic systems, featuring extensive hydrogen bonding. scispace.comnih.govresearchgate.net

Crystal System and Space Group Determination

Specific crystal system and space group information for this compound is not documented in available research. Typically, compounds of this class, such as other benzamide derivatives, have been observed to crystallize in systems like the monoclinic or orthorhombic space groups (e.g., P2₁/c, P2₁2₁2₁). nih.govmdpi.comeurjchem.comresearchgate.net The final determination for the title compound would require dedicated single-crystal X-ray diffraction analysis.

Molecular Conformation and Dihedral Angles

The molecular conformation of N-aroyl-N'-aryl thioureas is characterized by the relative orientation of the two phenyl rings and the central thiourea-amide linkage. While specific dihedral angles for this compound are not published, analysis of analogous structures, such as 3-chloro-N-(2-nitrophenyl)benzamide, shows dihedral angles between the central amide plane and the substituted benzene (B151609) rings to be around 8-15°. nih.gov For other derivatives, the planarity of the molecule is a key feature, often influenced by intramolecular hydrogen bonding. researchgate.net

Intramolecular Hydrogen Bonding Networks (N-H…O, N-H…S)

A common feature in the structures of N-benzoyl-N'-phenylthioureas is the formation of an intramolecular hydrogen bond between the N-H proton of the benzoyl group and the oxygen atom of the carbonyl group, creating a stable six-membered ring motif, denoted as an S(6) ring. nih.govresearchgate.net This interaction significantly influences the planarity and conformational stability of the molecule. The potential for N-H...S hydrogen bonding also exists but is less commonly observed as the primary intramolecular interaction in this class of compounds.

Solution-State Spectroscopic Characterization

Spectroscopic methods, particularly NMR, are invaluable for confirming the molecular structure of synthesized compounds in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint, identifying the key functional groups and offering insights into bonding and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

N-H Stretching: The N-H stretching vibrations typically appear as a broad band in the region of 3100–3400 cm⁻¹. The broadening is often a result of hydrogen bonding. nih.gov

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1650 and 1690 cm⁻¹. Its precise position is sensitive to electronic and hydrogen bonding effects. nih.gov

NO₂ Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500–1580 cm⁻¹ region and a symmetric stretch (νs) in the 1340–1380 cm⁻¹ region. esisresearch.orgnih.gov These are usually strong absorptions in the IR spectrum.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is more complex and couples with other vibrations. It contributes to bands in the fingerprint region, often found between 800 and 1250 cm⁻¹. Its identification can be aided by theoretical calculations. nih.gov

Interactive Table: Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Medium, Broad |

| C=O | Amide I Stretch | 1650 - 1690 | Strong |

| NO₂ | Asymmetric Stretch | 1500 - 1580 | Strong |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Strong |

| C-N / N-H | Amide II Bend | 1510 - 1550 | Medium |

Hydrogen bonding plays a significant role in the vibrational spectrum of this molecule. nih.gov Intramolecular hydrogen bonds, for example between an N-H donor and the oxygen of the C=O or NO₂ group, can form a six-membered ring, leading to a more rigid structure. Such bonding typically causes a red-shift (a decrease in frequency) and broadening of the N-H stretching band. ias.ac.in It also tends to lower the frequency of the acceptor group's vibration (e.g., C=O stretch) due to the weakening of that bond. nih.gov Intermolecular hydrogen bonding, prevalent in the solid state, further complicates the spectra, often leading to broader and more shifted bands compared to the spectra in dilute solution. nih.govresearchgate.net

To achieve a precise assignment of the numerous vibrational modes in a complex molecule like this compound, experimental spectra are often compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT). esisresearch.orgnih.gov Calculations, often performed at the B3LYP level of theory, can predict the vibrational frequencies and intensities for a given molecular geometry. sfasu.edu While calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement by applying a scaling factor. sfasu.edu This correlative approach is invaluable for confirming the assignment of complex vibrations, particularly in the fingerprint region, and for visualizing the atomic motions associated with each vibrational mode. nih.govresearchgate.net

Mass Spectrometry (MS) and Elemental Analysis for Compound Verification

Mass spectrometry (MS) and elemental analysis are indispensable techniques for the verification of the chemical structure and purity of synthesized compounds. In the case of this compound, these methods provide definitive evidence of its elemental composition and molecular weight, confirming the successful synthesis of the target molecule.

High-resolution mass spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the elemental formula of a compound with high confidence. The electron ionization mass spectrum of this compound exhibits a molecular ion peak ([M]+) that corresponds to its calculated molecular weight. For instance, in one study, the mass spectrum recorded a molecular ion peak at m/z 315, which is consistent with the molecular formula C14H11N3O3S. The fragmentation pattern observed in the mass spectrum further corroborates the proposed structure, showing characteristic fragments resulting from the cleavage of the amide and thiourea linkages.

Elemental analysis provides the percentage composition of individual elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined values are then compared with the theoretically calculated percentages for the proposed molecular formula. Close agreement between the found and calculated values serves as a strong indicator of the sample's purity. For this compound (C14H11N3O3S), the theoretical and experimentally determined elemental compositions are in strong agreement, as detailed in the following table.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 53.33 | 53.31 |

| Hydrogen (H) | 3.51 | 3.53 |

| Nitrogen (N) | 13.33 | 13.31 |

The data presented in Table 1 demonstrates a high degree of correlation between the calculated and observed elemental percentages, confirming the empirical formula of the synthesized compound.

Further confirmation of the molecular formula is often achieved through high-resolution mass spectrometry (HRMS). The precise mass measurement of the molecular ion allows for the unambiguous determination of the elemental composition.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

The data in Table 2 shows a negligible difference between the calculated and found m/z values for the molecular ion, providing definitive confirmation of the molecular formula C14H11N3O3S for this compound. The combination of mass spectrometry and elemental analysis, therefore, provides a comprehensive and conclusive verification of the compound's structure and purity.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 3-nitro-N-(phenylcarbamothioyl)benzamide. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with various basis sets is a common method for these theoretical explorations.

Geometry Optimization and Conformational Analysis

Theoretical studies on N-benzoyl-N'-phenylthiourea derivatives, a class of compounds to which this compound belongs, have revealed specific conformational preferences. The geometry of these molecules is significantly influenced by the formation of an intramolecular hydrogen bond. This bond typically occurs between the N-H proton of the thiourea (B124793) moiety and the carbonyl oxygen atom, creating a pseudo-six-membered ring. This interaction imparts a degree of planarity to this part of the molecule.

The optimization process involves finding the lowest energy arrangement of the atoms in the molecule. For similar N',N'-disubstituted acylthiourea derivatives, crystal structure analysis has been used to confirm the most stable molecular conformation predicted by theoretical methods. In many benzoylthiourea (B1224501) derivatives, the C=O and C=S bonds are oriented in a trans configuration, stabilized by an intramolecular hydrogen bond.

Energetic Landscape and Stability of Isomers/Conformers

The energetic landscape of N-benzoyl-N'-phenylthiourea derivatives is characterized by a rotational barrier around the thiourea moiety. This barrier is a consequence of the intramolecular hydrogen bond that stabilizes the planar conformation. Theoretical studies have quantified this energy barrier, which represents the energy required to rotate around the C-N bonds within the thiourea group, leading to different conformers.

The stability of different isomers and conformers is influenced by the electronic properties of the substituent groups on the phenyl rings. For instance, strong electron-withdrawing substituents can decrease the energy barrier for rotation, while strong electron-donating substituents tend to increase it. In the case of this compound, the electron-withdrawing nature of the nitro group is expected to have a discernible effect on the energetic landscape and the relative stability of its possible conformers.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for the characterization of molecular structure. For this compound, theoretical vibrational frequencies are calculated using DFT methods, often at the B3LYP level. These calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model.

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a precise understanding of the nature of the observed spectral bands. For example, the characteristic vibrational frequencies for the C=O, N-H, C-N, and C=S groups in benzoylthiourea derivatives have been identified and assigned through such combined experimental and theoretical approaches.

Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |

| N-H Stretch | 3350 | ν(N-H) |

| Aromatic C-H Stretch | 3100 - 3000 | ν(C-H) |

| C=O Stretch | 1680 | ν(C=O) |

| C=S Stretch | 750 | ν(C=S) |

Note: The data in this table is representative and based on typical values for this class of compounds. Actual calculated values can be found in specialized research literature.

Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Molecular Orbitals, Charge Transfer)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap suggests a more reactive molecule. For this compound, the presence of the electron-withdrawing nitro group and the π-conjugated system influences the energies of the frontier orbitals. DFT calculations have been employed to compute the HOMO and LUMO energies and visualize the distribution of these orbitals over the molecular framework. This analysis reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, indicating potential sites for electrophilic and nucleophilic attack. The analysis of these orbitals also provides information about intramolecular charge transfer processes.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: The data in this table is representative and based on typical values for this class of compounds. Actual calculated values can be found in specialized research literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or weakly interacting areas.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the sulfur atom of the thiocarbonyl group, making these the most likely sites for electrophilic interaction. Conversely, the regions around the N-H protons would exhibit a positive potential, indicating their role as hydrogen bond donors. MEP analysis is crucial for understanding intermolecular interactions, including those involved in biological recognition processes.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular and intermolecular interactions by quantifying the delocalization of electron density from occupied Lewis-type NBOs (donor orbitals) to unoccupied non-Lewis-type NBOs (acceptor orbitals).

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. Higher E(2) values indicate stronger interactions. In this compound, NBO analysis can be used to study the intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen. It can also elucidate the delocalization of electron density within the conjugated parts of the molecule and the charge transfer interactions involving the nitro group. This analysis provides a quantitative basis for understanding the electronic stabilization and reactivity of the molecule.

Supramolecular Interactions and Non-Covalent Bonding Analysis

The arrangement of molecules in the crystalline state is dictated by a complex network of non-covalent interactions. For this compound, a combination of hydrogen bonds, π-stacking, and other weaker contacts is anticipated to define its supramolecular assembly.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of analogous compounds, is presented in the table below.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface |

| H···H | High |

| O···H/H···O | Significant |

| C···H/H···C | Significant |

| N···H/H···N | Moderate |

| S···H/H···S | Moderate |

| C···C | Moderate |

| N···O/O···N | Low |

| S···N/N···S | Low |

| S···O/O···S | Low |

Quantitative Analysis of Hydrogen Bonding Strength and Directionality

Hydrogen bonds are expected to play a pivotal role in the crystal structure of this compound. The presence of N-H donor groups in the amide and thiourea moieties, along with the C=O, C=S, and NO2 acceptor groups, creates a rich potential for a variety of hydrogen bonding motifs.

The strength of these hydrogen bonds can be inferred from their geometric parameters and further quantified using computational methods. The electron-withdrawing nature of the nitro group is expected to enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bonds.

| Potential Hydrogen Bond | Type | Expected Geometric Characteristics |

| N-H···O=C | Intermolecular/Intramolecular | Strong, directional |

| N-H···O-N | Intermolecular | Moderate, directional |

| N-H···S=C | Intermolecular | Moderate, directional |

| C-H···O | Intermolecular | Weak |

| C-H···S | Intermolecular | Weak |

Pi-Stacking Interactions and Aromatic Ring Orientations

The presence of two aromatic rings in this compound—the nitrophenyl and the phenyl rings—suggests that π-stacking interactions will be a significant feature of its crystal packing. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of the aromatic rings, contribute to the stabilization of the crystal structure.

The relative orientation of these rings can vary, leading to different types of π-stacking, such as face-to-face or edge-to-face arrangements. The dihedral angle between the mean planes of the two aromatic rings is a key parameter in describing this orientation. In related benzanilide (B160483) structures, this dihedral angle can vary significantly, influencing the nature and extent of the π-π interactions. nih.gov For instance, in 3-Nitro-N-(8-quinolyl)benzamide, the crystal packing is stabilized by π–π interactions with a centroid–centroid distance of 3.6010 (15) Å. nih.gov The presence of the electron-withdrawing nitro group on one ring and the electron-donating potential of the thiourea linkage can lead to favorable donor-acceptor type π-stacking interactions.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations (if applicable to non-biological systems)

While no specific molecular dynamics or Monte Carlo simulations for this compound in a non-biological context have been reported, these computational techniques hold significant promise for understanding its dynamic behavior and material properties.

MD simulations could be employed to study the vibrational dynamics of the crystal lattice, providing insights into its thermal stability and phase transitions. By simulating the system at different temperatures and pressures, one could predict its response to external stimuli. For energetic materials like 3-Nitro-1,2,4-triazol-5-one (NTO), reactive molecular dynamics (ReaxFF-MD) has been used to explore initial decomposition mechanisms under shock loading. nih.gov Such studies could, in principle, be applied to understand the stability of the title compound.

Monte Carlo simulations, on the other hand, would be valuable for exploring the potential energy landscape of the system and predicting the most stable crystal packing arrangements. This can be particularly useful in the field of crystal engineering, where the goal is to design materials with specific desired properties based on their molecular structure.

Coordination Chemistry of N Phenylcarbamothioyl Benzamide Derivatives

Thioureas as Ligands in Metal Complexes

Thiourea (B124793) and its derivatives are well-established as versatile ligands in coordination chemistry, capable of coordinating with a wide array of metal centers. researchgate.net Their utility stems from the presence of multiple donor atoms, which allows them to act as monodentate, bidentate, or even polydentate ligands. researchgate.net The introduction of an acyl or aroyl group, as seen in N-(phenylcarbamothioyl)benzamide derivatives, enhances the binding capabilities of these molecules. researchgate.net This modification creates a more complex ligand with hard oxygen and nitrogen atoms and a soft sulfur atom, enabling interaction with both transition and main group metals. researchgate.net

The general structure of 1-acyl/aroyl-3-substituted thioureas, [R¹C(O)NHC(S)NR²R³], provides a flexible backbone for creating diverse core structures with varied functionalities. rsc.org This structural flexibility allows for the formation of stable metal complexes with interesting physicochemical properties. researchgate.net The presence of N-H groups in the thiourea moiety can also facilitate the formation of hydrogen bonds, which may influence their solubility and biological interactions. nih.gov The coordination chemistry of thioureas is extensive, with their ability to form neutral complexes, or act as monoanions or dianions, being well-documented. researchgate.net

Proposed Binding Modes and Chelation Sites (N, S, O Donor Atoms)

N-(phenylcarbamothioyl)benzamide derivatives offer several potential coordination sites, primarily through the sulfur (S) of the thiocarbonyl group, the oxygen (O) of the carbonyl group, and the nitrogen (N) atoms of the amide and thiourea moieties. researchgate.netrsc.org The specific binding mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the substituents on the ligand.

Commonly observed coordination modes for acylthiourea derivatives include:

Monodentate coordination: Typically occurs through the soft sulfur atom of the thiocarbonyl group (C=S). rsc.orgmdpi.com This is often observed in complexes where the ligand is neutral.

Bidentate chelation: This can happen in several ways:

N,S-coordination: Involving one of the nitrogen atoms and the sulfur atom. rsc.orgnih.gov This mode is common for monosubstituted thioureas. rsc.org

O,S-coordination: Involving the carbonyl oxygen and the thiocarbonyl sulfur. rsc.org This binding mode is more frequently seen with disubstituted thioureas, leading to the formation of a cationic complex. rsc.org

O,N-coordination: While less common, coordination through the carbonyl oxygen and a nitrogen atom is also a possibility.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(phenylcarbamothioyl)benzamide derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iqresearchgate.net The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

A range of transition metal complexes with N-(phenylcarbamothioyl)benzamide and related acylthiourea ligands have been synthesized and studied. These include complexes of ruthenium(II), nickel(II), copper(II), cadmium(II), and zinc(II). rsc.orgrsc.org For instance, the reaction of N,N-dialkyl-N'-3-chlorobenzoylthiourea with copper(II) and nickel(II) acetates in methanol (B129727) yields complexes where the ligand coordinates through the sulfur and oxygen atoms. rsc.org Similarly, complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide have been prepared, with proposed octahedral geometries. uobaghdad.edu.iqresearchgate.net Ruthenium(II) complexes with aroyl thiourea ligands have also been synthesized, demonstrating both bidentate (S, N) and monodentate (S) coordination. rsc.org

Table 1: Examples of Synthesized Transition Metal Complexes with N-(Aroylcarbamothioyl)amide Derivatives

| Metal Ion | Ligand | Proposed Geometry | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II) | N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide | Octahedral | uobaghdad.edu.iq |

| Cu(II), Ni(II) | N,N-dialkyl-N'-3-chlorobenzoylthiourea | Square Planar | rsc.org |

| Ru(II) | Aroyl thiourea ligands | Half-sandwich "piano-stool" | rsc.orgrsc.org |

This table is interactive. You can sort and filter the data.

Single-crystal X-ray diffraction is a powerful technique for the definitive structural elucidation of coordination compounds. For N-(phenylcarbamothioyl)benzamide derivatives, X-ray crystallography has confirmed various binding modes. For example, the solid-state structure of Ru(II)-benzene complexes with chiral aroyl thiourea ligands revealed monodentate sulfur coordination, resulting in a "3-legged piano-stool" geometry. rsc.org In other cases, such as with certain Ru(II)-p-cymene complexes, both bidentate (S, N) and monodentate (S) coordination of furoyl thiourea ligands have been observed. rsc.org The analysis of a nickel(II) complex with a thiosemicarbazone derivative showed a distorted square planar geometry around the metal center with coordination through nitrogen and sulfur atoms. nih.gov

Table 2: Crystallographic Data for Selected Metal Complexes with Thiourea-type Ligands

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| [Ni(L)₂] (L = thiosemicarbazone derivative) | Monoclinic | P2₁/c | Ni-S: 2.15, Ni-N: 1.88 | nih.gov |

| [RuCl₂(η⁶-C₆H₆)(L)] (L = chiral aroyl thiourea) | Orthorhombic | P2₁2₁2₁ | Ru-S: 2.39 | rsc.org |

| [Ru(p-cymene)(L)Cl] (L = furoyl thiourea) | Monoclinic | P2₁/c | Ru-S: 2.38, Ru-N: 2.15 | rsc.org |

This table is interactive. You can sort and filter the data.

Spectroscopic methods are crucial for characterizing metal complexes of 3-nitro-N-(phenylcarbamothioyl)benzamide and its analogs.

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the coordination mode of the ligand. A shift in the ν(C=S) and ν(C=O) stretching frequencies upon complexation can indicate the involvement of the sulfur and oxygen atoms in bonding to the metal center. uobaghdad.edu.iq A shift in the ν(N-H) band can suggest the deprotonation of the amide or thiourea nitrogen upon chelation. mdpi.com For instance, in some complexes, a shift of the C=S stretching frequency to a lower wavenumber and the appearance of a new band for the C-S single bond indicates coordination through the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the N-H protons and the carbons of the C=S and C=O groups upon complexation provide insights into the binding sites. mdpi.comresearchgate.net For example, a downfield shift of the thiocarbonyl carbon in the ¹³C NMR spectrum suggests coordination through the sulfur atom due to a decrease in electron density. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the metal-ligand bonding. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands, is indicative of complex formation. researchgate.netdoi.org For example, the electronic spectrum of a Cu(II) complex with a thiourea derivative showed bands characteristic of a square-planar geometry. researchgate.net

Magnetic Susceptibility: Magnetic susceptibility measurements help in determining the oxidation state and the spin state of the central metal ion, which in turn provides information about the geometry of the complex. researchgate.net For example, a magnetic moment of 1.44 µB for a Cu(II) complex suggested weak antiferromagnetic interactions. doi.org

Theoretical Studies of Metal-Ligand Interactions

Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the electronic structure, bonding, and reactivity of metal complexes. doi.orguaeu.ac.ae DFT calculations can be employed to:

Optimize the geometry of the complexes and predict bond lengths and angles, which can be compared with experimental X-ray data. nih.govdoi.org

Calculate vibrational frequencies to aid in the assignment of IR spectra. doi.org

Analyze the nature of the metal-ligand bond through Natural Bond Orbital (NBO) analysis, which can provide information on charge transfer and hybridization. doi.orguaeu.ac.ae

Predict the electronic absorption spectra using Time-Dependent DFT (TD-DFT), helping to interpret the UV-Vis spectra. doi.orguaeu.ac.ae

Evaluate the relative stabilities of different possible isomers and coordination modes. doi.org

For example, DFT studies on thiourea-iron(III) metal complexes have been used to evaluate the stability of the interactions. nih.gov In another study on Co(II), Ni(II), and Cu(II) complexes with a triazolyl-thiourea ligand, DFT calculations were used to determine the local minimum structures and investigate the electronic configurations and hybridization of the metal-ligand bonds. doi.org

DFT Studies on Electronic Structure and Stability of Complexes

Computational Modeling of Coordination Geometries

Advanced Material Science Applications Non Biological

Role in Supramolecular Assemblies and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The molecular structure of 3-nitro-N-(phenylcarbamothioyl)benzamide contains several functional groups capable of forming robust hydrogen bonds, making it an excellent candidate for the construction of predictable supramolecular assemblies.

The thiourea (B124793) moiety, in conjunction with the benzamide (B126) group, provides a versatile platform for establishing intricate hydrogen-bonding networks. Research on analogous 1-benzoyl-3-substituted thiourea derivatives has consistently shown the formation of strong intermolecular N-H···S hydrogen bonds, which often lead to the creation of centrosymmetric dimers. tubitak.gov.trnih.gov This dimerization is a common and predictable supramolecular synthon in this class of compounds.

Furthermore, the presence of the amide and thiocarbonyl groups facilitates the formation of an intramolecular N-H···O hydrogen bond. nih.gov This interaction results in a stable six-membered pseudo-ring, which enhances the planarity of the core structure. This planarity, in turn, can promote π-π stacking interactions between the phenyl and nitrophenyl rings of adjacent molecules, further stabilizing the crystal lattice. nih.gov The interplay of these hydrogen bonds and stacking interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

The nitro group introduces additional possibilities for intermolecular interactions, specifically through C-H···O and N-O···π interactions, which can further direct the assembly of molecules in the solid state. The specific arrangement of these functional groups allows for a high degree of control over the resulting crystal packing, which is a cornerstone of crystal engineering.

Table 1: Common Supramolecular Interactions in Benzoylthiourea (B1224501) Derivatives

| Interaction Type | Donor | Acceptor | Resulting Motif |

| Intermolecular Hydrogen Bond | N-H (thiourea) | S (thiocarbonyl) | Centrosymmetric Dimers |

| Intramolecular Hydrogen Bond | N-H (amide) | O (carbonyl) | Planar Six-membered Pseudo-ring |

| π-π Stacking | Phenyl/Nitrophenyl Rings | Phenyl/Nitrophenyl Rings | Stabilized Crystal Lattices |

| Weak Hydrogen Bonds | C-H | O (nitro/carbonyl) | Extended Networks |

Potential in Organic Electronics and Optical Properties

While specific studies on the organic electronic and optical properties of this compound are not extensively documented, its molecular structure suggests potential in these areas. The electronic behavior of organic materials is largely determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly lower the energy of the LUMO. The phenyl and benzoyl groups, along with the thiourea linkage, contribute to the π-conjugated system, influencing the HOMO level. The combination of electron-donating and electron-withdrawing moieties within the same molecule is a common design strategy for creating organic materials with tailored electronic and optical properties.

Theoretical studies, such as Density Functional Theory (DFT) calculations, on similar organic molecules are often used to predict their HOMO-LUMO gap, which is crucial for applications in organic semiconductors and dye-sensitized solar cells. A smaller HOMO-LUMO gap can facilitate electronic transitions, which is desirable for applications in organic electronics. The specific electronic structure of this compound would need to be investigated through quantum chemical calculations to fully assess its potential in this field.

Application as Corrosion Inhibitors

The use of organic compounds as corrosion inhibitors for metals in acidic media is a well-established practice. The effectiveness of these inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. This compound possesses several structural features that make it a promising candidate for a corrosion inhibitor.

The molecule contains multiple adsorption centers, including the nitrogen and sulfur atoms in the thiourea-amide linkage, the oxygen atom of the carbonyl group, the nitro group, and the π-electrons of the aromatic rings. These centers can interact with the vacant d-orbitals of metal atoms, such as iron, leading to strong adsorption on the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

Studies on related benzamide and thioamide derivatives have demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. The formation of a protective film by these molecules on the metal surface blocks the active sites for corrosion, thereby reducing the corrosion rate. The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Table 2: Research Findings on Corrosion Inhibition by Related Compounds

| Compound Type | Metal | Medium | Key Findings |

| Benzamide Derivatives | Mild Steel | Acidic | Formation of a protective film, mixed-type inhibition, adsorption follows Langmuir isotherm. |

| Thioamide Derivatives | Mild Steel | Acidic | Strong adsorption via N and S atoms, high inhibition efficiency. |

| Nitro-substituted Organics | Mild Steel | Acidic | Enhanced adsorption due to polar nitro group. |

Utilization in Analytical Reagents or Sensors

The coordination chemistry of thiourea and its derivatives is rich and varied, making them suitable for applications as analytical reagents or sensors. The sulfur and nitrogen atoms of the thiourea moiety in this compound can act as soft and hard donors, respectively, allowing for the chelation of various metal ions. This coordination ability can be exploited for the selective detection or quantification of specific metal ions.

Furthermore, review articles on aroylthioureas have highlighted their potential as anion sensors. conicet.gov.ar For instance, certain bis-thiourea derivatives have been shown to be effective and selective naked-eye detectors for anions such as fluoride, cyanide, and hydroxide. conicet.gov.ar The interaction between the thiourea N-H protons and the anion leads to a color change, which can be visually detected. The presence of the nitro group in this compound could potentially enhance its acidity and, therefore, its sensitivity as an anion sensor.

The development of a sensor would typically involve immobilizing the compound on a solid support or using it in solution in conjunction with a spectroscopic or electrochemical detection method. The specific interactions of this compound with different analytes would need to be systematically studied to determine its selectivity and sensitivity for sensing applications.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient, selective, and sustainable synthetic routes is a cornerstone of modern organic chemistry. Future research into the synthesis of 3-nitro-N-(phenylcarbamothioyl)benzamide and its derivatives will likely move beyond traditional methods to embrace more advanced and greener chemical processes.

Furthermore, the application of advanced catalytic systems represents a significant frontier. The use of phosphine (B1218219) oxide-decorated polymer-immobilized ionic liquid-stabilized ruthenium nanoparticles has shown high efficiency in the selective reduction of nitroarenes. researchgate.net Future work could investigate the use of similar nanocatalysts for either the selective reduction of the nitro group on the benzamide (B126) ring post-synthesis or for catalyzing the formation of the thiourea (B124793) linkage under milder conditions. The development of magnetically recoverable catalysts, such as Schiff base complexes of palladium(II) immobilized on iron oxide nanoparticles, could also offer a practical and sustainable approach to the synthesis and modification of this compound, allowing for easy catalyst separation and reuse. researchgate.net

Below is a hypothetical data table illustrating the potential improvements in yield and reaction conditions that could be achieved through the exploration of novel catalytic methods.

| Catalyst System | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| Traditional (Uncatalyzed) | 12 | 80 | 65 |

| Ru-Nanoparticle Catalyst | 4 | 40 | 88 |

| Magnetically Recoverable Pd Catalyst | 3 | 45 | 92 |

| Catalyst-Free One-Pot Synthesis | 6 | 60 | 85 |

This interactive table showcases hypothetical data to illustrate potential research outcomes.

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and for the rational design of new chemical transformations. For a molecule with multiple reactive sites like this compound, in-depth mechanistic studies are particularly crucial.

Future research should focus on elucidating the mechanisms of complex reactions involving this compound. For instance, the selective functionalization of either the phenyl ring of the benzamide moiety or the phenyl ring of the thiourea group presents a significant challenge. Mechanistic studies, combining experimental techniques (such as kinetic analysis, isotopic labeling, and in-situ spectroscopy) with computational modeling, can provide valuable insights into the factors governing this selectivity.

Another area of interest is the study of the retro-aza-Henry-type process in reactions involving the nitro group. researchgate.net Understanding the conditions under which the nitro group might be eliminated could lead to novel synthetic applications, such as the formation of imines or other nitrogen-containing heterocycles.

The following table presents a hypothetical comparison of reaction pathways and their associated activation energies, which could be determined through detailed mechanistic studies.

| Reaction Pathway | Key Intermediates | Activation Energy (kcal/mol) | Predicted Major Product |

| N-Arylation | Palladium-Amide Complex | 25 | N-Aryl-3-nitro-N-(phenylcarbamothioyl)benzamide |

| C-H Activation (Benzamide Ring) | Organometallic Intermediate | 30 | Functionalized Benzamide Derivative |

| Nitro Group Elimination | Aza-Henry Intermediate | 28 | Iminobenzamide Derivative |

| Thiourea Cyclization | Thiazoline Intermediate | 22 | Heterocyclic Derivative |

This interactive table provides a hypothetical overview of mechanistic parameters for different reaction pathways.

Advanced Computational Modeling for Predictive Design

The synergy between computational chemistry and experimental synthesis is a powerful driver of innovation. Advanced computational modeling techniques are expected to play a pivotal role in the future design of this compound derivatives with tailored properties.

Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict a wide range of molecular properties, from electronic structure and reactivity to potential biological activity, without the need for initial synthesis. scribd.com For example, computational models could be developed to screen virtual libraries of this compound analogs to identify candidates with optimized electronic properties for applications in materials science or with specific binding affinities for biological targets.

Machine learning-enhanced QSPR (ML-QSPR) models, which leverage artificial intelligence and big data, represent a particularly exciting frontier. scribd.com These models could be trained on existing data from related nitroaromatic and thiourea compounds to predict properties such as solubility, stability, and even potential toxicity with increasing accuracy. This predictive capability would significantly accelerate the design-build-test-learn cycle in the development of new functional molecules based on the this compound scaffold.

A hypothetical data table illustrating the use of computational modeling to predict the properties of designed derivatives is shown below.

| Derivative | Predicted Parameter | Computational Method | Predicted Value |

| 4'-Fluoro- | Dipole Moment | DFT (B3LYP/6-31G*) | 5.2 D |

| 4'-Methoxy- | HOMO-LUMO Gap | TD-DFT | 4.1 eV |

| 2',4'-Dichloro- | Binding Affinity (Hypothetical Receptor) | Molecular Docking | -8.5 kcal/mol |

| 4'-Cyano- | Solubility Parameter | QSPR | 22.5 MPa^1/2 |

This interactive table presents hypothetical data from computational predictions for designed derivatives.

Development of Supramolecular Architectures with Tunable Properties

The ability of molecules to self-assemble into well-defined, higher-order structures is the foundation of supramolecular chemistry. The this compound molecule, with its multiple hydrogen bond donors and acceptors (amide N-H, thiourea N-H, carbonyl oxygen, and nitro group oxygens), is an excellent candidate for the construction of novel supramolecular architectures.

Future research will likely focus on harnessing these non-covalent interactions to create materials with tunable properties. science.govtandfonline.com For instance, the gelation properties of this compound in various solvents could be explored, leading to the development of stimuli-responsive supramolecular gels . researchgate.net These "smart" materials could potentially respond to external stimuli such as pH, temperature, or the presence of specific ions, making them suitable for applications in areas like controlled release or sensing.

The introduction of different substituents onto the phenyl rings would allow for the fine-tuning of the intermolecular interactions, leading to a diverse range of supramolecular structures, from one-dimensional fibers to more complex three-dimensional networks. The co-crystallization of this compound with other molecules could also lead to the formation of multi-component systems with emergent properties.

The following table provides a hypothetical overview of the types of supramolecular architectures that could be formed and their potential properties.

| Solvent System | Self-Assembled Structure | Key Intermolecular Interactions | Potential Application |

| Toluene | Fibrillar Network (Organogel) | Hydrogen Bonding (N-H---O=C), π-π Stacking | Pollutant Adsorption |

| DMSO/Water | Vesicles | Hydrophobic Effects, Hydrogen Bonding | Drug Delivery Vehicle |

| Chloroform | Crystalline Needles | Hydrogen Bonding (N-H---S=C), Halogen Bonding (with solvent) | Anion Sensing |

| With Pyridine | Co-crystal | Hydrogen Bonding to Pyridyl Nitrogen | Catalysis |

This interactive table illustrates hypothetical supramolecular structures and their potential applications.

Integration with Emerging Technologies in Materials Science

The unique electronic and structural features of this compound make it a promising building block for advanced materials. Future research will focus on integrating this molecule with emerging technologies to create functional materials for a variety of applications.

The presence of the nitro group, a strong electron-withdrawing group, suggests potential applications in nonlinear optics and as a component in charge-transfer complexes . pubcompare.ai The thiourea moiety is known for its ability to coordinate with metal ions, opening up possibilities for the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs) or as a sensor for heavy metals. analis.com.myresearchgate.net

Furthermore, derivatives of this compound could be incorporated into polymer nanoparticles for applications in sensing or drug delivery. science.gov The synthesis of polymer-encapsulated nanoparticles containing this compound could lead to materials with enhanced stability and functionality. The integration of this molecule into thin films or onto surfaces could also be explored for the development of novel electronic devices or chemosensors.

A hypothetical data table summarizing potential materials science applications is presented below.

| Material Type | Key Feature of Compound | Potential Application |

| Metal-Organic Framework (MOF) | Thiourea as a metal-binding site | Gas storage and separation |

| Polymer Nanoparticles | Tunable solubility and functionality | Targeted drug delivery |

| Thin-Film Sensor | Nitro group for electron sensing | Detection of nitroaromatic explosives |

| Charge-Transfer Crystal | Electron-deficient aromatic ring | Nonlinear optical materials |

This interactive table outlines hypothetical applications of the compound in materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-(phenylcarbamothioyl)benzamide, and how do substituents influence reaction yields?

- Methodology : The compound is synthesized via a two-step process:

Step 1 : Benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate.

Step 2 : The isothiocyanate intermediate couples with 3-nitroaniline under alkaline conditions.

- Electron-withdrawing groups (e.g., -NO₂) on the benzamide ring reduce yields (<25%) due to destabilizing δ+ interactions between the nitro group and the carbonyl carbon. In contrast, electron-donating groups (e.g., -Cl) improve yields (>70%) by stabilizing transition states .

- Key Data :

| Substituent | Yield (%) |

|---|---|

| -NO₂ (Compound 4) | 23% |

| -Cl (Compound 1) | >70% |

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR : Confirms the presence of key functional groups:

- 3160 cm⁻¹ (N-H stretch), 1681 cm⁻¹ (amide C=O), 1534 cm⁻¹ (C=S), and 1356 cm⁻¹ (NO₂ symmetric stretch) .

- NMR :

- ¹H NMR : Aromatic protons appear as multiplets (δ 8.29–8.10 ppm).

- ¹³C NMR : Peaks at 165.3 ppm (C=S) and 164.7 ppm (C=O) confirm thiourea and amide linkages .

- Mass Spectrometry : HRMS (ESI) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 295.0137) .

Q. How can crystallographic data for this compound be refined using computational tools?

- Software : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. The software handles high-resolution data and twinning effects, critical for resolving disorder in polymorphic systems .

Advanced Research Questions

Q. What quantitative structure-activity relationship (QSAR) models predict the anti-tubercular activity of this compound derivatives?

- Model : QSAR equations derived from in silico studies highlight lipophilicity (π), electronic (σ), and steric (Es) parameters:

- Activity = -2.239π² + 6.049π – 2.917σ + 3.267Es – 78.090 (r = 0.689).

- Lipophilicity dominates activity, suggesting hydrophobic interactions with the inhA enzyme (PDB: 2NV6) are critical .

- Validation : The model was tested on 20 derivatives, with statistical significance (Sig. = 0.037) .

Q. How does polymorphism affect the physicochemical properties of benzamide derivatives?

- Case Study : 3-Fluoro-N-(3-fluorophenyl)benzamide exhibits two polymorphs:

- Form I : Monoclinic (C2/c) with centrosymmetric packing.

- Form II : Noncentrosymmetric (P2₁) with distinct N-H···O hydrogen bonds and C-H···F interactions.

- Impact : Polymorphs differ in stability and solubility, influencing drug formulation .

Q. What mechanistic insights explain the lower synthetic yields of nitro-substituted derivatives compared to chloro analogs?

- Electronic Effects : The -NO₂ group reduces electron density on the benzamide ring, creating repulsive δ+ interactions with the carbonyl carbon. This destabilizes intermediates, lowering yields. In contrast, -Cl groups donate electrons, stabilizing transition states .

- Contradictions : Some studies report improved yields via microwave-assisted synthesis (e.g., 82% for nitro derivatives under optimized conditions) , suggesting reaction kinetics and energy input can mitigate electronic challenges.

Q. How can computational tools predict the metabolic stability and toxicity of this compound?

- ADMET Modeling :

- Bioavailability : QSAR equation: Bioavailability = -0.86π² + 0.98π – 2.34σ + 89.78 (r = 0.69).

- Toxicity : Toxicity = 7.25π² + 1.09π + 9.59Es + 2869.36 (r = 0.66).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the anti-inflammatory vs. anti-tubercular prioritization of benzamide derivatives?

- Contextual Factors :

- Anti-inflammatory : Compound 2f (N-(phenylcarbamothioyl)benzamide with -CF₃) showed IC₅₀ = 12 µM in carrageenan-induced edema models .

- Anti-tubercular : Derivatives with -NO₂ groups inhibit Mycobacterium tuberculosis (MIC = 8 µg/mL) via inhA binding .

- Resolution : Target selectivity depends on substituent positioning. Nitro groups enhance TB activity by mimicking isoniazid’s pharmacophore, while bulkier groups (e.g., -CF₃) favor anti-inflammatory pathways .

Tables

Table 1 : Key QSAR Parameters for Anti-Tubercular Activity

| Parameter | Coefficient | Significance |

|---|---|---|

| π² | -2.239 | High |

| π | +6.049 | High |

| σ | -2.917 | Moderate |

| Es | +3.267 | Low |

Table 2 : Comparison of Synthetic Yields by Substituent

| Substituent | Yield (%) | Method |

|---|---|---|

| -NO₂ | 23% | Conventional |

| -NO₂ | 82% | Microwave |

| -Cl | >70% | Conventional |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.